2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-
Overview
Description
Scientific Research Applications
Photoresist Development in Polymer Science
One application of related compounds is in the development of photoresist materials. A study by Fujigaya and Ueda (2000) elaborates on a poly(propyleneimine)-based alkaline soluble dendrimer developed through the Michael addition reaction involving similar compounds. This material demonstrated solubility in common organic solvents and transparency in films above 300nm, making it potentially useful in photoresist systems (Fujigaya & Ueda, 2000).
Potential in Histone Deacetylase Inhibition
Compounds structurally similar to 2-Propenamide have been investigated for their role in inhibiting human histone deacetylase (HDAC). Remiszewski et al. (2003) synthesized a series of N-hydroxy-3-phenyl-2-propenamides as novel HDAC inhibitors, demonstrating potent enzyme inhibition and cellular growth inhibition in human carcinoma cell lines (Remiszewski et al., 2003).
Fluorescence in Polymer Chemistry
Another study by Ren et al. (1999) on a compound similar to 2-Propenamide, demonstrates its use in creating a copolymerizable fluorescent monomer. This monomer exhibits dual fluorescence due to twisted intramolecular charge transfer in the excited state, showing potential applications in polymer chemistry and materials science (Ren et al., 1999).
Antimicrobial Activity
Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized derivatives of N-(naphthalen-1-yl)propanamide, closely related to 2-Propenamide, studying their antimicrobial activity. These compounds showed notable activity against various bacteria and fungi species, highlighting their potential in antimicrobial applications (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Drug Metabolism and Pharmacokinetics
In the field of pharmacology, similar compounds have been used to study drug metabolism and pharmacokinetics. Tatee et al. (1979) explored the tritium-labeled antiestrogen compound, U 23469, revealing insights into its metabolic pathways and potential biological significance (Tatee et al., 1979).
Properties
IUPAC Name |
(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-15H,1H3,(H,26,27)/b13-12+/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYIHPPRFXGAK-RDRICISKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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